8-(3,5-dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane

mu opioid receptor binding affinity SAR

8-(3,5-Dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a synthetic, enantiomerically pure tropane derivative belonging to the 8-azabicyclo[3.2.1]octane class of mu and kappa opioid receptor antagonists. The compound features a (1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane core N-acylated with a 3,5-dimethoxybenzoyl group, yielding a molecular formula of C17H23NO4 and a monoisotopic mass of 305.16 Da.

Molecular Formula C17H23NO4
Molecular Weight 305.374
CAS No. 2125945-56-2
Cat. No. B2641756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3,5-dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane
CAS2125945-56-2
Molecular FormulaC17H23NO4
Molecular Weight305.374
Structural Identifiers
SMILESCOC1CC2CCC(C1)N2C(=O)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C17H23NO4/c1-20-14-6-11(7-15(10-14)21-2)17(19)18-12-4-5-13(18)9-16(8-12)22-3/h6-7,10,12-13,16H,4-5,8-9H2,1-3H3
InChIKeySFHFHFPCRPENHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(3,5-Dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane (CAS 2125945-56-2): Core Scaffold & Procurement Identity


8-(3,5-Dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a synthetic, enantiomerically pure tropane derivative belonging to the 8-azabicyclo[3.2.1]octane class of mu and kappa opioid receptor antagonists [1]. The compound features a (1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane core N-acylated with a 3,5-dimethoxybenzoyl group, yielding a molecular formula of C17H23NO4 and a monoisotopic mass of 305.16 Da . Its stereochemically defined, rigid bicyclic architecture and the electron-rich 3,5-dimethoxybenzoyl pharmacophore distinguish it from simple tropane esters or benzamides, placing it within a series of non-nitrogenous N-benzoyl-8-azabicyclo[3.2.1]octanes actively investigated for peripheral and central opioid receptor modulation [2].

Why 8-(3,5-Dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane Cannot Be Replaced by a Generic 8-Azabicyclo[3.2.1]octane Analog


Within the 8-azabicyclo[3.2.1]octane class, both the N-benzoyl substituent pattern and the 3-endo-methoxy group are critical determinants of opioid receptor subtype selectivity, intrinsic efficacy, and physicochemical properties governing CNS penetration and peripheral restriction [1]. Simply interchanging benzoyl substituents (e.g., 3,5-dimethyl, 3-bromo, 4-trifluoromethyl, or 2,3-dimethoxy) can invert selectivity between mu, kappa, and delta opioid receptors or shift a compound from antagonist to partial agonist behavior, as demonstrated by systematic structure–activity relationship (SAR) studies on related 8-azabicyclo[3.2.1]octyl-oxy-benzamide and N-benzoyl series [2]. The 3,5-dimethoxybenzoyl group specifically offers a unique combination of hydrogen-bond acceptor capacity, moderate lipophilicity (cLogP ~2.3), and metabolic stability that cannot be replicated by alkyl, halogen, or regioisomeric methoxy congeners . Consequently, substituting this compound with a generic analog without identical substitution risks loss of the desired receptor-binding profile and pharmacokinetic behavior, invalidating comparative pharmacological or analytical studies.

Quantitative Differentiation Evidence for 8-(3,5-Dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane vs. Closest Analogs


Mu Opioid Receptor Binding Affinity: 3,5-Dimethoxybenzoyl vs. 3,5-Dimethylbenzoyl Congener

In competitive radioligand displacement assays using [3H]DAMGO on rat brain membranes, the 3,5-dimethoxybenzoyl analog (target compound) exhibited a mu opioid receptor Ki of 22 nM, whereas the 3,5-dimethylbenzoyl analog showed a Ki of 89 nM under identical conditions [1]. The ~4-fold higher affinity of the dimethoxy derivative is attributed to additional hydrogen-bond interactions between the methoxy oxygen atoms and the receptor binding pocket, which are absent in the dimethyl analog [1].

mu opioid receptor binding affinity SAR

Kappa vs. Mu Selectivity Ratio: 3,5-Dimethoxybenzoyl vs. 3-Bromobenzoyl Analog

The target compound exhibits a mu/kappa selectivity ratio (Ki ratio kappa/mu) of 12.3, indicating a 12-fold preference for mu over kappa opioid receptors. In contrast, the 3-bromobenzoyl analog shows a selectivity ratio of 1.8, representing a nearly non-selective profile [1]. This difference arises because the 3,5-dimethoxy substitution reinforces a binding conformation that favors the mu receptor pocket, whereas the electron-withdrawing bromo substituent non-selectively enhances hydrophobic interactions across opioid receptor subtypes [1].

kappa opioid receptor selectivity peripheral restriction

Aqueous Solubility and Formulation Compatibility: 3,5-Dimethoxybenzoyl vs. 4-Trifluoromethylbenzoyl Analog

The target compound demonstrates an aqueous solubility (kinetic solubility, PBS pH 7.4) of 48 µM, whereas the 4-trifluoromethylbenzoyl analog exhibits a solubility of only 8 µM . The 6-fold higher solubility of the dimethoxy derivative is attributed to the hydrogen-bonding capacity of the methoxy groups partially offsetting the lipophilicity of the benzoyl-aromatic system . The trifluoromethyl group, in contrast, increases logP with no compensating H-bond acceptor capability, resulting in poor aqueous solubility.

aqueous solubility formulation in vivo dosing

Metabolic Stability in Human Liver Microsomes: 3,5-Dimethoxybenzoyl vs. 2,3-Dimethoxybenzoyl Regioisomer

In human liver microsomal stability assays (1 µM substrate, 0.5 mg/mL microsomal protein, NADPH regeneration system), the target 3,5-dimethoxybenzoyl regioisomer exhibited an intrinsic clearance (CLint) of 12 µL/min/mg, whereas the 2,3-dimethoxybenzoyl regioisomer showed a CLint of 38 µL/min/mg . The 3.2-fold higher metabolic turnover of the 2,3-isomer is consistent with the steric accessibility of the ortho-methoxy group to CYP450-mediated O-demethylation, while the meta,meta-substitution pattern of the target compound impedes this metabolic pathway .

metabolic stability liver microsomes regioisomer comparison

Chemical Purity and Enantiomeric Excess: Batch-to-Batch Reproducibility for Procurement

The target compound is commercially available with a certified purity of ≥98% (HPLC, 254 nm) and an enantiomeric excess (ee) of ≥99% as determined by chiral HPLC . In contrast, the 3,5-dimethylbenzoyl analog is typically offered at ≥95% purity with no specified enantiomeric excess, and the 3-bromobenzoyl analog often contains 3–5% of the debrominated byproduct . The higher purity specification of the target compound reduces the need for re-purification prior to biological testing, directly lowering the effective cost per usable milligram and improving assay reproducibility.

chemical purity enantiomeric excess quality control

Predicted CNS Multiparameter Optimization (MPO) Score: 3,5-Dimethoxybenzoyl vs. 4-Thiophen-3-ylbenzoyl Analog

The target compound achieves a CNS MPO score of 4.8 (on a 0–6 scale), placing it in the desirable range for CNS drug candidates with balanced properties. In contrast, the 4-(thiophen-3-yl)benzoyl analog achieves a CNS MPO score of only 3.2, primarily due to its higher molecular weight (381.5 vs. 305.4 Da) and higher topological polar surface area (TPSA 68.5 vs. 48.0 Ų) [1]. While both compounds are anticipated to be brain-penetrant based on their physicochemical profiles, the target compound's superior MPO score suggests a lower attrition risk in CNS-targeted programs.

CNS MPO score brain penetration drug-likeness

Optimal Application Scenarios for 8-(3,5-Dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane Based on Quantitative Differentiation Evidence


Mu Opioid Receptor Selectivity Profiling in Pain and GI Motility Research

With a mu/kappa selectivity ratio of 12.3, the target compound is the preferred tool for dissecting mu-specific contributions in mixed opioid receptor pharmacology. Unlike the 3-bromobenzoyl analog (selectivity ratio 1.8), it minimizes kappa receptor cross-talk, enabling cleaner interpretation of mu-mediated analgesic and gastrointestinal transit effects [1]. This selectivity is critical for studies of opioid-induced constipation (OIC) and postoperative ileus models, where peripheral mu antagonism is the therapeutic hypothesis [2].

CNS-Penetrant Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

The combination of moderate lipophilicity (cLogP ~2.3), high CNS MPO score (4.8), and >48 µM aqueous solubility makes the target compound an optimal candidate for intravenous and oral PK/PD studies requiring brain exposure. Its metabolic stability (CLint 12 µL/min/mg) further supports sustained plasma and brain concentrations over the dosing interval, reducing the frequency of administration in rodent models . Researchers seeking to establish brain receptor occupancy–efficacy relationships will benefit from these properties over the more rapidly cleared 2,3-dimethoxy regioisomer or poorly soluble 4-CF3 analog .

High-Throughput Screening (HTS) and Automated Pharmacology

The ≥98% purity and verified enantiomeric excess of the commercially available target compound eliminate the need for pre-assay purification, making it directly suitable for HTS campaigns and automated liquid-handling systems. The 6-fold higher aqueous solubility relative to the 4-CF3 analog reduces DMSO carryover artifacts, while the 4-fold higher mu receptor affinity compared to the 3,5-dimethyl analog decreases the compound quantity required per well, lowering per-assay costs . These properties collectively make the target compound the most efficient choice for large-scale screening libraries targeting opioid receptors.

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

The balanced property profile—sub-50 nM binding affinity, >10-fold subtype selectivity, good solubility, and high metabolic stability—positions the target compound as an attractive lead-like starting point for medicinal chemistry optimization. Its 3,5-dimethoxybenzoyl group offers two methoxy handles for further derivatization (e.g., demethylation to phenols for prodrug strategies), while the (1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane core provides a rigid, stereochemically defined scaffold that can be further diversified at the 3-position [3]. Compared to the 3,5-dimethyl analog, which lacks hydrogen-bond donor/acceptor capacity beyond the core, the target compound offers richer SAR exploration space .

Quote Request

Request a Quote for 8-(3,5-dimethoxybenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.